![molecular formula C15H32Cl2N2 B1466637 n-Ethyl-n-[2-(4-piperidinyl)ethyl]cyclohexanamine dihydrochloride CAS No. 1219957-77-3](/img/structure/B1466637.png)
n-Ethyl-n-[2-(4-piperidinyl)ethyl]cyclohexanamine dihydrochloride
Overview
Description
N-Ethyl-n-[2-(4-piperidinyl)ethyl]cyclohexanamine dihydrochloride (also known as EPC) is a cyclic amine that has been used in many scientific research applications. It is a synthetic compound that has been used in the laboratory for a variety of purposes, including as a reagent, in the synthesis of other compounds, and as an analytical tool.
Scientific Research Applications
Analytical Methodologies and Biochemical Analysis
- Analytical Characterization of Arylcyclohexylamines : A study detailed the analytical profiles of psychoactive arylcyclohexylamines, utilizing techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This work underscores the importance of advanced analytical methods in identifying and characterizing novel compounds within this class, which could be applicable to n-Ethyl-n-[2-(4-piperidinyl)ethyl]cyclohexanamine dihydrochloride for its proper identification in biological matrices (De Paoli, G., et al., 2013).
Chemical Synthesis and Structural Analysis
- Synthesis and Evaluation of Sigma Receptor Ligands : Research into the synthesis and biological evaluation of a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines showcases the development of compounds with high affinity for sigma receptors. This approach could inform the synthesis and potential applications of n-Ethyl-n-[2-(4-piperidinyl)ethyl]cyclohexanamine dihydrochloride in exploring its affinity for specific receptors or biological targets (de Costa, B., et al., 1992).
Pharmacological Implications
- Exploring Receptor Affinity and Selectivity : The pharmacological profile of certain compounds, including their receptor affinity and selectivity, provides insights into their potential therapeutic applications. For instance, studies on ketamine and phencyclidine analogues highlight the relevance of NMDA receptor antagonism in understanding the psychotomimetic effects of dissociative anaesthetics. This research area could be relevant for evaluating the pharmacological effects of n-Ethyl-n-[2-(4-piperidinyl)ethyl]cyclohexanamine dihydrochloride and its potential as a therapeutic agent (Roth, B., et al., 2013).
properties
IUPAC Name |
N-ethyl-N-(2-piperidin-4-ylethyl)cyclohexanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2.2ClH/c1-2-17(15-6-4-3-5-7-15)13-10-14-8-11-16-12-9-14;;/h14-16H,2-13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAZCVRVPKAQGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCNCC1)C2CCCCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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